molecular formula C8H9BrO2 B14266043 2-Bromo-1-phenoxyethan-1-ol CAS No. 185527-77-9

2-Bromo-1-phenoxyethan-1-ol

Cat. No.: B14266043
CAS No.: 185527-77-9
M. Wt: 217.06 g/mol
InChI Key: KTSDPMSNYVULFY-UHFFFAOYSA-N
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Description

2-Bromo-1-phenoxyethan-1-ol is an organic compound that features a bromine atom, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-phenoxyethan-1-ol typically involves the bromination of 1-phenoxyethanol. One common method is to react 1-phenoxyethanol with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-phenoxyethan-1-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 1-phenoxyethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, amines, or alcohols depending on the nucleophile used.

    Oxidation: Products include aldehydes or ketones.

    Reduction: The major product is 1-phenoxyethanol.

Scientific Research Applications

2-Bromo-1-phenoxyethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and functional groups.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-phenoxyethan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylethan-1-ol
  • 2-Bromo-2-cyclohexen-1-ol
  • 3-Bromo-2-propen-1-ol

Uniqueness

2-Bromo-1-phenoxyethan-1-ol is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and other applications where specific functional groups are required.

Properties

CAS No.

185527-77-9

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-1-phenoxyethanol

InChI

InChI=1S/C8H9BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

KTSDPMSNYVULFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(CBr)O

Origin of Product

United States

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